3-(Bromomethyl)-3-methylthietane
CAS No.: 2219373-68-7
Cat. No.: VC7122852
Molecular Formula: C5H9BrS
Molecular Weight: 181.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219373-68-7 |
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Molecular Formula | C5H9BrS |
Molecular Weight | 181.09 |
IUPAC Name | 3-(bromomethyl)-3-methylthietane |
Standard InChI | InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3 |
Standard InChI Key | GFDVCWXEBQXGBD-UHFFFAOYSA-N |
SMILES | CC1(CSC1)CBr |
Introduction
Structural and Molecular Characteristics
Thietanes are sulfur analogs of oxetanes, where the oxygen atom is replaced by sulfur. The presence of bromomethyl (-CH2Br) and methyl (-CH3) groups at the 3-position introduces steric and electronic effects that influence reactivity.
Molecular Formula: C5H9BrS
Molecular Weight: 181.1 g/mol
IUPAC Name: 3-(bromomethyl)-3-methylthietane
Canonical SMILES: C1C(CS1)(C)Br
Key Structural Features:
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Four-membered thietane ring with sulfur at the 1-position.
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Bromomethyl and methyl groups at the 3-position, creating a sterically crowded environment.
Comparative data with related compounds:
The higher boiling point compared to oxetane derivatives is attributed to sulfur’s polarizability and potential dipole-dipole interactions .
Synthetic Routes
While no direct synthesis of 3-(Bromomethyl)-3-methylthietane is documented, methodologies for analogous brominated heterocycles suggest plausible pathways:
Radical Bromination of 3-Methylthietane
Adapting the method from CN113480517A , bromination could proceed via radical initiation:
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Substrate: 3-Methylthietane.
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Brominating Agent: N-Bromosuccinimide (NBS).
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Solvent: Linear alkanes (e.g., n-heptane) to minimize side reactions.
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Initiator: Benzoyl peroxide (BPO) under UV irradiation.
Reaction Mechanism:
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BPO generates radicals under heat/light, abstracting a hydrogen atom from 3-methylthietane to form a thiyl radical.
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NBS undergoes homolytic cleavage to provide bromine radicals, leading to selective bromination at the methyl group .
Challenges:
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Steric hindrance from the thietane ring may reduce reaction efficiency.
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Competing dibromination or ring-opening reactions require careful control of stoichiometry (NBS:substrate ≈ 1:1.05) .
Post-Functionalization of Thietane Derivatives
An alternative route involves:
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Synthesis of 3-Hydroxymethyl-3-methylthietane via ring-opening of epoxides or thiol-ene chemistry.
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Bromination: Treating the hydroxymethyl derivative with PBr3 or HBr/AcOH.
Physicochemical Properties
Thermal Stability
Thietanes generally exhibit lower thermal stability than oxetanes due to weaker C-S bonds. The bromomethyl group further destabilizes the compound, with decomposition expected above 200°C .
Solubility
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Polar Solvents: Moderate solubility in THF, DCM, and DMF.
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Nonpolar Solvents: Limited solubility in hexane or petroleum ether.
Spectroscopic Data
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¹H NMR:
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Thietane ring protons: δ 3.2–3.5 ppm (multiplet).
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Bromomethyl (-CH2Br): δ 3.8–4.0 ppm (triplet, J = 6 Hz).
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Methyl (-CH3): δ 1.4–1.6 ppm (singlet).
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¹³C NMR:
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Sulfur-bearing carbons: δ 35–45 ppm.
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C-Br: δ 30–35 ppm.
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Applications in Materials Science
Energetic Polymers
Brominated thietanes may serve as monomers for sulfur-containing thermoplastic elastomers, analogous to polyBrMMO . Such polymers could enhance propellant formulations by improving oxygen balance and combustion stability.
Pharmaceutical Intermediates
The thietane ring is a motif in bioactive molecules (e.g., protease inhibitors). Bromomethyl groups enable further functionalization via nucleophilic substitution.
Future Research Directions
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Stereoselective Synthesis: Investigating asymmetric routes to access enantiopure thietanes.
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Polymerization Studies: Evaluating copolymerization with oxetanes or tetrahydrofuran.
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Computational Modeling: DFT studies to predict regioselectivity in bromination reactions.
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